4-メチルピペラジン-1-イルメチル)ベンゾニトリル

概要

説明

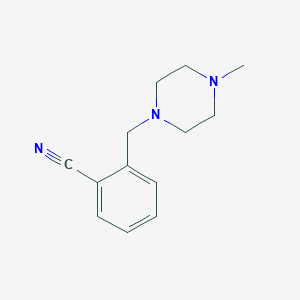

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring, and a methylpiperazine group is attached to the benzene ring via a methylene bridge

科学的研究の応用

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

Mode of Action

It is known that the compound has antiviral activity against hepatitis c virus (hcv) . The exact mechanism of this interaction and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle of HCV

Result of Action

It is known that the compound has antiviral activity against HCV , but the specific molecular and cellular effects are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile . .

生化学分析

Biochemical Properties

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modest inhibitor of the hepatitis C virus (HCV) through interactions with HCV-infected Huh7.5 cell cultures . The nature of these interactions involves binding to specific sites on the viral proteins, thereby inhibiting their function and preventing viral replication.

Cellular Effects

The effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In HCV-infected cells, it has been shown to inhibit viral replication, which suggests its potential use as an antiviral agent . Additionally, its impact on gene expression and cellular metabolism could lead to further applications in cancer research and treatment.

Molecular Mechanism

At the molecular level, 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of viral enzymes, thereby preventing the replication of the virus. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to a decrease in viral load . This mechanism of action highlights its potential as a therapeutic agent for viral infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile vary with different dosages in animal models. At lower doses, it exhibits antiviral activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these pathways is essential for developing effective dosing regimens and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions determine its localization and concentration within different cellular compartments, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its interactions with target biomolecules, thereby increasing its therapeutic potential.

準備方法

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-methylpiperazine with a suitable benzonitrile derivative. One common method involves the use of 4-chloromethylbenzonitrile as a starting material. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the carbon atom of the chloromethyl group, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

化学反応の分析

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group.

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: This compound has an aldehyde group instead of a nitrile group.

The uniqueness of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

生物活性

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a 4-methylpiperazine group through a methylene bridge. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. The presence of both the nitrile and piperazine functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that compounds similar to 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile exhibit various biological activities, including:

- Antimicrobial Activity : Some piperazine derivatives have shown antibacterial and antifungal properties. For instance, related compounds have demonstrated significant antibacterial effects when tested against various strains in vitro.

- Antidepressant Effects : In rodent models, compounds structurally similar to 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile have exhibited antidepressant-like effects, particularly in the forced swim test (FST) at lower doses.

- Antiviral Activity : A closely related compound has been studied for its potential as a Hepatitis C Virus (HCV) entry inhibitor, demonstrating high potency at low nanomolar concentrations . Another study identified a derivative that effectively inhibited Zika virus replication, suggesting broad antiviral potential .

Synthesis

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be achieved through several methods, often involving the reaction of piperazine derivatives with benzonitrile precursors. A common synthetic route involves:

- Formation of the Methylene Bridge : The reaction of 4-methylpiperazine with an appropriate benzonitrile derivative.

- Purification : Crystallization from suitable solvents to obtain pure product .

Antiviral Activity Against HCV

A study focused on the antiviral activity of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile analogs showed promising results against HCV. The lead compound exhibited an EC50 value of 0.022 μM, indicating strong efficacy in blocking HCV replication during the entry phase. This compound also showed low toxicity and high oral bioavailability in vivo, making it a candidate for further development as an antiviral therapy .

Antidepressant Effects in Rodent Models

In research assessing the antidepressant potential of related compounds, administration over a two-week period resulted in significant reductions in depressive-like behavior in rodents. These findings suggest that the piperazine moiety may enhance neuropharmacological effects, warranting further exploration into its mechanisms of action .

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Piperazin-1-ylmethyl)benzonitrile | Similar piperazine linkage | Antidepressant effects |

| 4-(Piperazin-1-ylmethyl)benzonitrile | Different substitution pattern on benzene | Antiviral activity |

| 2-(Piperazin-1-methyl)benzonitrile | Altered piperazine position | Antibacterial properties |

| 4-(Aminomethyl)benzonitrile | Lacks piperazine; simpler structure | General pharmaceutical applications |

特性

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZENQRLSNAOEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594569 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864069-00-1 | |

| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。